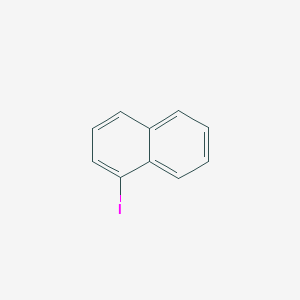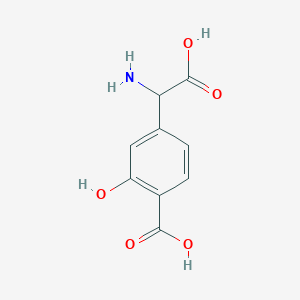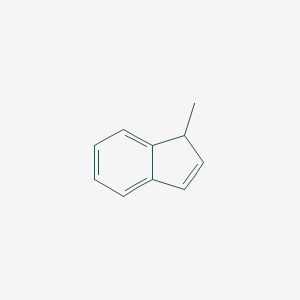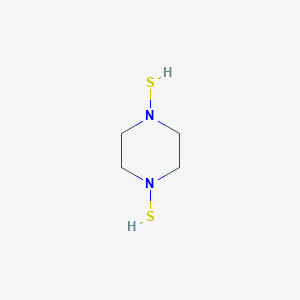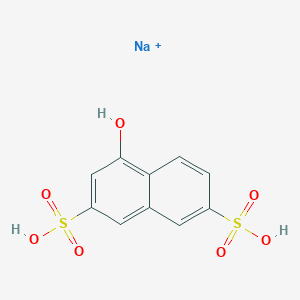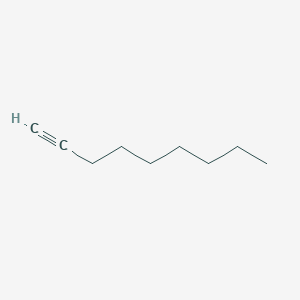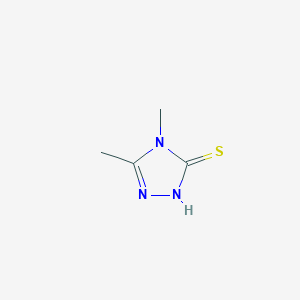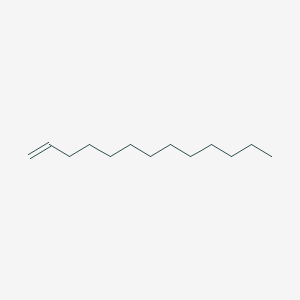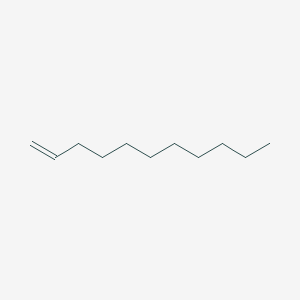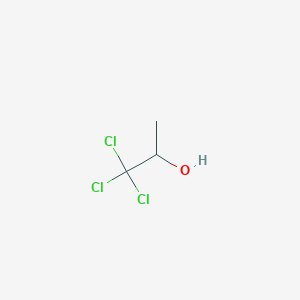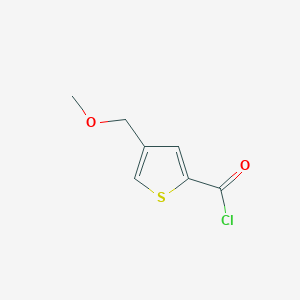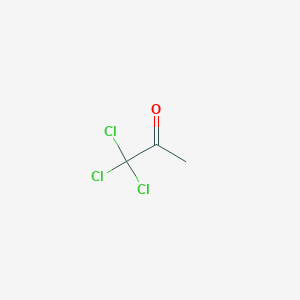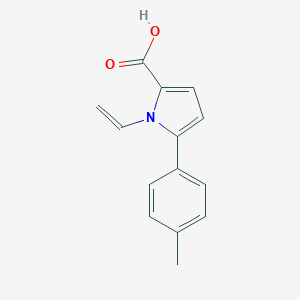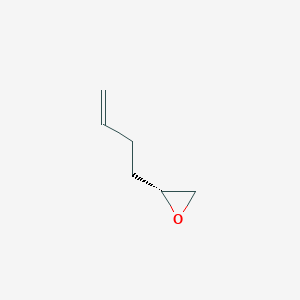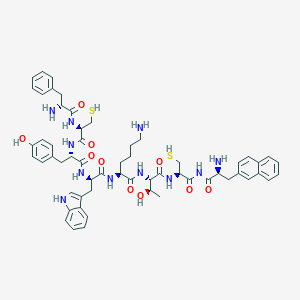
Phenylalanyl-cysteinyl-tyrosyl-tryptophyl-lysyl-threonyl-cysteinyl-N-naphthylalanine amide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Phenylalanyl-cysteinyl-tyrosyl-tryptophyl-lysyl-threonyl-cysteinyl-N-naphthylalanine amide (PCTTKTC-Nap) is a peptide that has gained significant attention in the scientific community due to its potential therapeutic applications. This peptide is composed of nine amino acids and a naphthylalanine moiety, which confers unique properties to the molecule.
Wirkmechanismus
The mechanism of action of Phenylalanyl-cysteinyl-tyrosyl-tryptophyl-lysyl-threonyl-cysteinyl-N-naphthylalanine amide is not fully understood. However, it is believed that the naphthylalanine moiety confers unique properties to the molecule, allowing it to interact with specific receptors or enzymes. Additionally, the peptide may act as a modulator of cellular signaling pathways, leading to its observed therapeutic effects.
Biochemische Und Physiologische Effekte
Phenylalanyl-cysteinyl-tyrosyl-tryptophyl-lysyl-threonyl-cysteinyl-N-naphthylalanine amide has been shown to have various biochemical and physiological effects. In cancer research, Phenylalanyl-cysteinyl-tyrosyl-tryptophyl-lysyl-threonyl-cysteinyl-N-naphthylalanine amide has been shown to inhibit the activity of matrix metalloproteinases (MMPs), which are enzymes involved in cancer cell invasion and metastasis. In Alzheimer's disease research, Phenylalanyl-cysteinyl-tyrosyl-tryptophyl-lysyl-threonyl-cysteinyl-N-naphthylalanine amide has been shown to reduce oxidative stress and inflammation, which are hallmarks of the disease. In inflammation research, Phenylalanyl-cysteinyl-tyrosyl-tryptophyl-lysyl-threonyl-cysteinyl-N-naphthylalanine amide has been shown to reduce the production of pro-inflammatory cytokines and increase the production of anti-inflammatory cytokines.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of Phenylalanyl-cysteinyl-tyrosyl-tryptophyl-lysyl-threonyl-cysteinyl-N-naphthylalanine amide is its potential therapeutic applications in various diseases. Additionally, the peptide is relatively stable and can be synthesized using standard peptide chemistry techniques. However, one limitation of Phenylalanyl-cysteinyl-tyrosyl-tryptophyl-lysyl-threonyl-cysteinyl-N-naphthylalanine amide is its high cost of synthesis, which may limit its use in large-scale experiments.
Zukünftige Richtungen
There are several future directions for Phenylalanyl-cysteinyl-tyrosyl-tryptophyl-lysyl-threonyl-cysteinyl-N-naphthylalanine amide research. One direction is to further elucidate the mechanism of action of the peptide, which may lead to the development of more potent analogs. Another direction is to explore the use of Phenylalanyl-cysteinyl-tyrosyl-tryptophyl-lysyl-threonyl-cysteinyl-N-naphthylalanine amide in combination with other therapies, which may enhance its therapeutic effects. Additionally, the use of Phenylalanyl-cysteinyl-tyrosyl-tryptophyl-lysyl-threonyl-cysteinyl-N-naphthylalanine amide in animal models of disease may provide further insight into its potential therapeutic applications.
Synthesemethoden
The synthesis of Phenylalanyl-cysteinyl-tyrosyl-tryptophyl-lysyl-threonyl-cysteinyl-N-naphthylalanine amide is a complex process that requires expertise in peptide chemistry. The peptide can be synthesized using solid-phase peptide synthesis (SPPS) or liquid-phase peptide synthesis (LPPS). SPPS involves the stepwise addition of protected amino acids to a resin-bound peptide chain, while LPPS involves the coupling of amino acids in solution. The choice of synthesis method depends on the desired purity and yield of the final product.
Wissenschaftliche Forschungsanwendungen
Phenylalanyl-cysteinyl-tyrosyl-tryptophyl-lysyl-threonyl-cysteinyl-N-naphthylalanine amide has been studied for its potential therapeutic applications in various diseases, including cancer, Alzheimer's disease, and inflammation. In cancer research, Phenylalanyl-cysteinyl-tyrosyl-tryptophyl-lysyl-threonyl-cysteinyl-N-naphthylalanine amide has been shown to inhibit the growth of cancer cells and induce apoptosis. In Alzheimer's disease research, Phenylalanyl-cysteinyl-tyrosyl-tryptophyl-lysyl-threonyl-cysteinyl-N-naphthylalanine amide has been shown to improve cognitive function and reduce amyloid-beta accumulation. In inflammation research, Phenylalanyl-cysteinyl-tyrosyl-tryptophyl-lysyl-threonyl-cysteinyl-N-naphthylalanine amide has been shown to reduce inflammation and oxidative stress.
Eigenschaften
CAS-Nummer |
138248-87-0 |
|---|---|
Produktname |
Phenylalanyl-cysteinyl-tyrosyl-tryptophyl-lysyl-threonyl-cysteinyl-N-naphthylalanine amide |
Molekularformel |
C58H71N11O10S2 |
Molekulargewicht |
1146.4 g/mol |
IUPAC-Name |
(2S)-6-amino-N-[(2S,3R)-1-[[(2R)-1-[[(2S)-2-amino-3-naphthalen-2-ylpropanoyl]amino]-1-oxo-3-sulfanylpropan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]-2-[[(2R)-2-[[(2S)-2-[[(2R)-2-[[(2R)-2-amino-3-phenylpropanoyl]amino]-3-sulfanylpropanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]hexanamide |
InChI |
InChI=1S/C58H71N11O10S2/c1-33(70)50(58(79)67-49(32-81)57(78)69-52(73)43(61)27-36-18-21-37-13-5-6-14-38(37)25-36)68-53(74)45(17-9-10-24-59)63-55(76)47(29-39-30-62-44-16-8-7-15-41(39)44)65-54(75)46(28-35-19-22-40(71)23-20-35)64-56(77)48(31-80)66-51(72)42(60)26-34-11-3-2-4-12-34/h2-8,11-16,18-23,25,30,33,42-43,45-50,62,70-71,80-81H,9-10,17,24,26-29,31-32,59-61H2,1H3,(H,63,76)(H,64,77)(H,65,75)(H,66,72)(H,67,79)(H,68,74)(H,69,73,78)/t33-,42-,43+,45+,46+,47-,48+,49+,50+/m1/s1 |
InChI-Schlüssel |
ZATHVQJWEVRQPD-DMUMTTGNSA-N |
Isomerische SMILES |
C[C@H]([C@@H](C(=O)N[C@@H](CS)C(=O)NC(=O)[C@H](CC1=CC2=CC=CC=C2C=C1)N)NC(=O)[C@H](CCCCN)NC(=O)[C@@H](CC3=CNC4=CC=CC=C43)NC(=O)[C@H](CC5=CC=C(C=C5)O)NC(=O)[C@H](CS)NC(=O)[C@@H](CC6=CC=CC=C6)N)O |
SMILES |
CC(C(C(=O)NC(CS)C(=O)NC(=O)C(CC1=CC2=CC=CC=C2C=C1)N)NC(=O)C(CCCCN)NC(=O)C(CC3=CNC4=CC=CC=C43)NC(=O)C(CC5=CC=C(C=C5)O)NC(=O)C(CS)NC(=O)C(CC6=CC=CC=C6)N)O |
Kanonische SMILES |
CC(C(C(=O)NC(CS)C(=O)NC(=O)C(CC1=CC2=CC=CC=C2C=C1)N)NC(=O)C(CCCCN)NC(=O)C(CC3=CNC4=CC=CC=C43)NC(=O)C(CC5=CC=C(C=C5)O)NC(=O)C(CS)NC(=O)C(CC6=CC=CC=C6)N)O |
Andere CAS-Nummern |
138248-87-0 |
Synonyme |
cyclo SS-8 cyclo-SS-8 Phe-Cys-Tyr-Trp-Lys-Thr-Cys-Nal-NH2 Phe-Cys-Tyr-Trp-Lys-Thr-Cys-naphthyl-Ala-NH2 phenylalanyl-cysteinyl-tyrosyl-tryptophyl-lysyl-threonyl-cysteinyl-N-naphthylalanine amide |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



